Pigment Yellow 176
Overview
Description
Pigment Yellow 176 is an organic pigment known for its high transparency, excellent lightfastness, and thermal stability. It is primarily used in the production of offset printing inks, coatings, and plastics. This pigment is a member of the diarylide yellow pigment family and is characterized by its bright yellow color with a slightly reddish hue .
Preparation Methods
The synthesis of Pigment Yellow 176 involves a series of chemical reactions, typically starting with the diazotization of aromatic amines. The process includes the following steps:
Diazotization: Aromatic amines are treated with nitrosyl sulfuric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with acetoacetarylide to form the pigment.
Purification: The crude pigment is purified through filtration, washing, and drying to obtain the final product.
Industrial production methods often involve high-pressure homogenization and cooling to ensure uniform particle size and high tinting strength .
Chemical Reactions Analysis
Pigment Yellow 176 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like nitric acid, forming metal ion complexes.
Reduction: Can be reduced under specific conditions, although this is less common.
Substitution: Functional groups on the pigment can undergo substitution reactions with reagents like hydrochloric acid.
Common reagents used in these reactions include nitric acid, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pigment Yellow 176 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in the study of organic pigments and their properties.
Biology: Employed in the staining of biological samples due to its bright color and stability.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical preparations.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent lightfastness and thermal stability
Mechanism of Action
The mechanism of action of Pigment Yellow 176 involves its ability to form stable complexes with metal ions. These complexes can interact with various substrates, such as cellulose acetate and organic surfaces, through functional groups like hydroxyl groups. This interaction enhances the pigment’s stability and color properties .
Comparison with Similar Compounds
Pigment Yellow 176 is often compared with other diarylide yellow pigments, such as C.I. Pigment Yellow 13 and C.I. Pigment Yellow 127. While all these pigments share similar chemical structures, C.I. This compound is unique due to its slightly reddish hue, higher tinting strength, and better solvent resistance . The table below highlights the key differences:
Compound | Hue | Tinting Strength | Solvent Resistance | Lightfastness |
---|---|---|---|---|
This compound | Slightly red | High | Excellent | Excellent |
C.I. Pigment Yellow 13 | Yellow | Moderate | Good | Good |
C.I. Pigment Yellow 127 | Yellow | Moderate | Good | Good |
Conclusion
This compound is a versatile and highly stable pigment with a wide range of applications in various fields. Its unique properties make it an essential component in the production of high-quality inks, coatings, and plastics.
Properties
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,33-34H,1-6H3,(H,40,48)(H,41,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGHGAGCLXAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33Cl3N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869053 | |
Record name | 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | C.I. Pigment Yellow 176 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
124236-34-6, 90268-24-9 | |
Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-((3,3'-dichloro-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-4-yl)azo)-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124236346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Pigment Yellow 176 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(4-chloro-2,5-dimethoxyphenyl and 2,4-xylyl) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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